molecular formula C17H32O2 B12679071 2-(3,3-Diethoxybuten-1-yl)-1,1,3-trimethylcyclohexane CAS No. 96097-20-0

2-(3,3-Diethoxybuten-1-yl)-1,1,3-trimethylcyclohexane

Cat. No.: B12679071
CAS No.: 96097-20-0
M. Wt: 268.4 g/mol
InChI Key: HNVHSPIGJIWWQU-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Diethoxybuten-1-yl)-1,1,3-trimethylcyclohexane is an organic compound with a complex structure that includes both cyclohexane and butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diethoxybuten-1-yl)-1,1,3-trimethylcyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane derivatives with butenyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diethoxybuten-1-yl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,3-Diethoxybuten-1-yl)-1,1,3-trimethylcyclohexane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Diethoxybuten-1-yl)-1,1,3-trimethylcyclohexane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A compound with a similar butenyl group.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with diethoxyphosphoryl groups.

Uniqueness

2-(3,3-Diethoxybuten-1-yl)-1,1,3-trimethylcyclohexane is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

96097-20-0

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

2-[(E)-3,3-diethoxybut-1-enyl]-1,1,3-trimethylcyclohexane

InChI

InChI=1S/C17H32O2/c1-7-18-17(6,19-8-2)13-11-15-14(3)10-9-12-16(15,4)5/h11,13-15H,7-10,12H2,1-6H3/b13-11+

InChI Key

HNVHSPIGJIWWQU-ACCUITESSA-N

Isomeric SMILES

CCOC(C)(/C=C/C1C(CCCC1(C)C)C)OCC

Canonical SMILES

CCOC(C)(C=CC1C(CCCC1(C)C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.